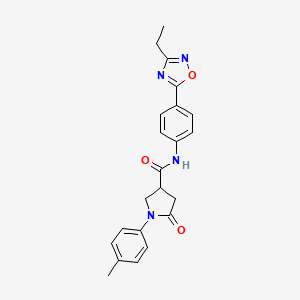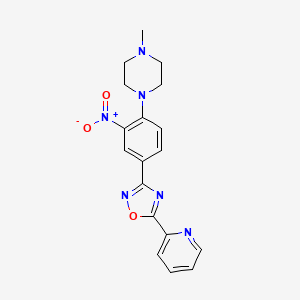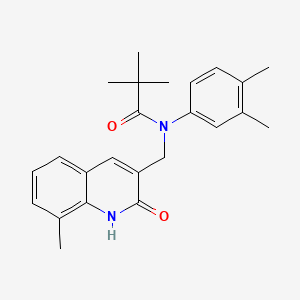
N-(4-ethoxyphenyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as EF-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized through a series of reactions and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of EF-1 is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. EF-1 has been shown to inhibit the Akt/mTOR signaling pathway, which is a key pathway that is frequently dysregulated in cancer cells. EF-1 has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
EF-1 has been shown to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-angiogenic effects, EF-1 has been shown to induce apoptosis, which is a process by which cells undergo programmed cell death. EF-1 has also been shown to inhibit cell migration and invasion, which are key processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EF-1 is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of EF-1 is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of EF-1. One potential direction is the development of new formulations of EF-1 that can improve its solubility and bioavailability. Another potential direction is the study of EF-1 in combination with other cancer therapies, as it may have synergistic effects when used in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of EF-1 and to identify potential biomarkers that can be used to predict patient response to EF-1 treatment.
Méthodes De Synthèse
The synthesis of EF-1 involves a series of reactions that begin with the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride in the presence of a base to form N-(4-ethoxyphenyl)-2-fluorobenzamide. The resulting product is then treated with sodium azide and copper (I) iodide to produce N-(4-ethoxyphenyl)-2-(3-iodo-2-fluorophenyl)-1,2,4-oxadiazole. Finally, the compound is treated with N-bromosuccinimide to yield EF-1.
Applications De Recherche Scientifique
EF-1 has been extensively studied for its potential use in the treatment of cancer. Several studies have shown that EF-1 exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. EF-1 has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth. Additionally, EF-1 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta, a protein that plays a key role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-2-29-16-13-11-15(12-14-16)25-22(28)17-7-3-4-8-18(17)23-26-21(27-30-23)19-9-5-6-10-20(19)24/h3-14H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWGXVHYZRHHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)



